molecular formula C10H9ClN2O B1367790 4-(2-Chlorophenyl)-3-methylisoxazol-5-amine CAS No. 924871-30-7

4-(2-Chlorophenyl)-3-methylisoxazol-5-amine

Cat. No. B1367790
M. Wt: 208.64 g/mol
InChI Key: SWCPSBUORKBJGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, stability, and the types of chemical reactions it undergoes .


Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.) .

Scientific Research Applications

Isoxazolone Derivatives in Synthetic Chemistry

Isoxazolone derivatives are known for their significant biological and medicinal properties, making them valuable intermediates for synthesizing various heterocycles. They undergo numerous chemical transformations, serving as precursors for the synthesis of complex molecules. A study highlighted the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones through a three-component reaction, showcasing the utility of isoxazolone derivatives in creating structurally diverse compounds with potential applications in drug development and material science (Laroum et al., 2019).

Applications in Material Science

Amine-functionalized metal–organic frameworks (MOFs) have been extensively studied for their potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Research on amine-functionalized MOFs, including those possibly derivable from compounds like 4-(2-Chlorophenyl)-3-methylisoxazol-5-amine, demonstrates their utility in environmental remediation and gas separation technologies (Lin et al., 2016).

Pharmacological Applications

Chlorophenyl compounds, as part of the broader chemical family to which 4-(2-Chlorophenyl)-3-methylisoxazol-5-amine belongs, have been explored for their pharmacological applications. For instance, chlorophenols, which share the chlorophenyl moiety, have been assessed for their impact on the aquatic environment, indicating moderate toxic effects to mammalian and aquatic life. Such studies can provide a foundational understanding of the environmental and biological interactions of chlorophenyl derivatives, guiding their safe and effective use in pharmacology (Krijgsheld & Gen, 1986).

Safety And Hazards

This would involve studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods .

Future Directions

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properties

IUPAC Name

4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-9(10(12)14-13-6)7-4-2-3-5-8(7)11/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCPSBUORKBJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586241
Record name 4-(2-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-3-methylisoxazol-5-amine

CAS RN

924871-30-7
Record name 4-(2-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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